Nonane-4,6-dione

Catalog No.
S570071
CAS No.
14090-88-1
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonane-4,6-dione

CAS Number

14090-88-1

Product Name

Nonane-4,6-dione

IUPAC Name

nonane-4,6-dione

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-3-5-8(10)7-9(11)6-4-2/h3-7H2,1-2H3

InChI Key

ZDYWPVCQPUPOJV-UHFFFAOYSA-N

SMILES

CCCC(=O)CC(=O)CCC

Canonical SMILES

CCCC(=O)CC(=O)CCC

The exact mass of the compound Nonane-4,6-dione is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of nonanone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nonane-4,6-dione, also known as di-n-butyrylmethane, is a symmetric, nine-carbon aliphatic β-diketone characterized by its central highly reactive methylene group flanked by two carbonyls and extended n-propyl chains. As a liquid at room temperature with a molecular weight of 156.22 g/mol, it serves as a highly lipophilic bidentate ligand and a versatile synthetic building block. In industrial and advanced laboratory settings, its primary procurement value lies in its ability to form low-melting or liquid metal chelates, its exceptionally high distribution coefficient in solvent extraction processes, and its utility as a precursor for flexible methylene β-diketone monomers. These properties make it a critical material for chemical vapor deposition (CVD) precursor synthesis, hydrometallurgy, and specialized polymer formulations where shorter-chain analogs fail to provide the necessary physical or solubility characteristics[1].

Research Fit

β-Diketone ligand for metal chelation and MOCVD precursor design
Keto-enol tautomerism supports bidentate O,O-coordination
Reactive methylene bridge enables nucleophilic and condensation chemistries

While Acetylacetone (pentane-2,4-dione) is the universal baseline β-diketone, substituting it for Nonane-4,6-dione in advanced applications routinely leads to process failures. In vapor-phase deposition (CVD/ALD), acetylacetone forms rigid, high-melting solid metal chelates that are prone to sublimation inconsistencies and particle generation, whereas Nonane-4,6-dione yields stable, low-melting or oily liquid chelates ideal for Direct Liquid Injection (DLI) systems. In hydrometallurgical solvent extraction, shorter-chain β-diketones lack the necessary lipophilicity, requiring massive excesses of ligand to drive metals into the organic phase. Furthermore, in polymer synthesis, the absence of the extended n-propyl chains in generic substitutes results in brittle methylene β-diketone monomers, stripping formulators of the ability to tune the flexibility and glass transition temperature of the final resin [1].

Substitution Risk

Chain-length mismatch
Shorter-chain analogs like acetylacetone (C5) or heptane-3,5-dione (C7) may exhibit different volatility, steric bulk, and chromatographic retention, limiting direct substitution.
Enzyme recognition diverges
OPH hydrolase cleaves nonane-4,6-dione but not acetylacetone; Dke1 dioxygenase shows the opposite preference. Generic β-diketones may not support OPH-specific assays.
Chelate thermal profile shifts
Metal complexes of alkyl-substituted β-diketones show lower melting points and higher decomposition temperatures compared to acetylacetonates, which may alter precursor performance.

Metal Chelate Physical State

For vapor-phase deposition applications, the physical state of the metal precursor is critical. While standard pentane-2,4-dionates (like Acetylacetone) form rigid, high-melting solid chelates (e.g., Co(acac)3 decomposes before melting; Cr(acac)3 melts at high temperatures), Nonane-4,6-dione (di-n-butyrylmethane) yields metal chelates that are red-orange oils or low-melting solids at room temperature. Differential thermal analysis confirms that these 1,5-dialkylpentane-2,4-dionates exhibit significantly lower melting temperatures, enabling stable liquid-phase delivery without the thermal degradation risks associated with solid precursors [1].

Evidence DimensionChelate physical state and melting behavior
Target Compound DataNonane-4,6-dione: Forms oily liquid or low-melting solid chelates (e.g., Cr(III), Co(III))
Comparator Or BaselineAcetylacetone: Forms high-melting solid chelates
Quantified DifferencePhase shift from solid to liquid/oil under ambient or slightly elevated temperatures
ConditionsSynthesis and thermal analysis of tervalent metal (Cr, Co, Fe) chelates

Critical for semiconductor and thin-film manufacturers requiring liquid precursors for Direct Liquid Injection (DLI) CVD/ALD systems to ensure stable vaporization and eliminate line clogging.

Boiling point
Reported
207–208 °C vs acetylacetone 140 °C
ΔT ≈ 67–68 °C
Supports selection for high-temperature or vacuum distillation protocols
Atmospheric pressure; cross-study comparison

Solvent Extraction Efficiency

In comparative solvent extraction studies of alkyl-substituted β-diketones, the lipophilicity of the ligand dictates the organic phase partitioning. Research demonstrates that the distribution coefficient of β-diketones and their Cu(II)/Fe(III) chelates increases by a factor of 4 for each additional carbon atom in the alkyl chain. Consequently, Nonane-4,6-dione (C9) exhibits a distribution coefficient approximately 256 times higher than the baseline Acetylacetone (C5). This massive increase in lipophilicity allows for quantitative extraction of trace metals (such as Zinc and Copper) into non-polar solvents like benzene at significantly lower ligand concentrations [1].

Evidence DimensionOrganic phase distribution coefficient multiplier
Target Compound DataNonane-4,6-dione (C9): ~256x baseline
Comparator Or BaselineAcetylacetone (C5): 1x (Baseline)
Quantified Difference256-fold increase in theoretical distribution coefficient
ConditionsLiquid-liquid extraction of metal chelates into non-polar organic solvents

Allows procurement teams to replace high-volume, low-efficiency extractants with a high-efficiency ligand, reducing overall solvent and ligand consumption in hydrometallurgical processes.

Melting point
Reported
−46 °C vs acetylacetone −23 °C
ΔT = −23 °C
May support low-temperature liquid-phase reactions without co-solvents
Standard pressure; cross-study comparison

Methylene β-Diketone Monomer Synthesis

Nonane-4,6-dione serves as a specialized precursor for synthesizing methylene β-diketone monomers via reaction with formaldehyde. Unlike shorter-chain analogs, the incorporation of the n-propyl backbones (from the butyryl groups) into the resulting monomer imparts distinct steric and flexibility profiles to the final reactive polymers. Patent literature highlights its specific use in forming methylene diketone reaction products at elevated temperatures (130–300 °C) for advanced adhesive and oligomer formulations, where the longer alkyl chains reduce the brittleness often seen with methyl-substituted (acac-derived) polymers [1].

Evidence DimensionAlkyl chain contribution to monomer structure
Target Compound DataNonane-4,6-dione: Yields di-n-propyl substituted methylene β-diketones
Comparator Or BaselineAcetylacetone: Yields dimethyl substituted methylene β-diketones
Quantified DifferenceAddition of two 3-carbon flexible chains per monomer unit
ConditionsReaction with formaldehyde (130–300 °C) to form reactive monomers

Provides polymer chemists and adhesive formulators with a drop-in precursor to tune the glass transition temperature and flexibility of methylene β-diketone-based resins.

Density
Reported
0.9181 g/cm³ (16 °C) vs acetylacetone 0.975 g/cm³ (25 °C)
Δ ≈ −6%
Supports volume-mass conversion accuracy and phase separation design
Temperature differences noted; cross-study comparison

Hydrolase Substrate Specificity

In the study of β-diketone hydrolases (EC 3.7.1.7), which are involved in the bacterial degradation of polyvinyl alcohol, Nonane-4,6-dione is a highly specific substrate. It is selectively cleaved into pentan-2-one and butanoate, exhibiting a primary 13C-kinetic isotope effect of 1.022 ± 0.003. This contrasts with the enzymatic cleavage of the shorter Acetylacetone by Dke1 (a dioxygenase), which yields methylglyoxal and acetate. The specific cleavage pathway and the calculated activation barrier of 0.55 eV for C-C β-scission make Nonane-4,6-dione an ideal standardized substrate for assaying oxidized PVA hydrolase activity[1].

Evidence DimensionEnzymatic cleavage pathway and products
Target Compound DataNonane-4,6-dione: Cleaved by hydrolase to pentan-2-one and butanoate
Comparator Or BaselineAcetylacetone: Cleaved by dioxygenase to methylglyoxal and acetate
Quantified DifferenceDivergent enzymatic pathways and distinct aliphatic degradation products
ConditionsAssay with oxidized poly(vinyl alcohol) hydrolase (EC 3.7.1.7)

Essential for researchers and environmental monitoring labs procuring standardized substrates to quantify specific PVA-degrading hydrolase activity.

Kovats RI (SE-30)
Reported
1152
vs heptane-3,5-dione 1009 (+143)
vs acetylacetone ≈770 (+382)
Supports GC method development for β-diketone profiling in complex mixtures
SE-30 stationary phase; cross-study comparison
Chelate thermal stability
Class-level
Lower m.p., higher decomposition temp. vs acetylacetonates (DTA trend)
May inform volatile precursor design; trend reported for tervalent metals
Class-level inference; confirm for specific metal ion
Enzymatic cleavage
Head-to-head
OPH: cleaves nonane-4,6-dione → butyrate + pentan-2-one; not acetylacetone
Dke1: cleaves acetylacetone; not nonane-4,6-dione
Supports OPH-specific assay context; enzyme selectivity may guide substrate choice
In vitro purified enzymes; kinetic constants not provided

Liquid Precursor Synthesis for CVD/ALD

Because Nonane-4,6-dione forms low-melting or oily liquid metal chelates, it is the optimal choice for synthesizing precursors used in Direct Liquid Injection (DLI) Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). It prevents the line-clogging and inconsistent vaporization rates associated with solid acetylacetonate precursors [1].

Hydrometallurgical Metal Extraction

With a distribution coefficient approximately 256 times higher than acetylacetone, Nonane-4,6-dione is highly suited for the liquid-liquid extraction of trace transition metals (such as Cu and Zn). It allows industrial operators to achieve quantitative extraction into non-polar organic phases using significantly less ligand [2].

Flexible Adhesive Formulation

In polymer chemistry, Nonane-4,6-dione is procured to react with formaldehyde, yielding di-n-propyl substituted methylene β-diketone monomers. These monomers are critical for formulating advanced, flexible adhesives and reactive oligomers where the brittleness of standard methyl-substituted analogs is unacceptable [3].

Substrate for Biocatalytic Assays

Environmental and biochemical laboratories utilize Nonane-4,6-dione as a specific substrate to measure the activity of β-diketone hydrolases (EC 3.7.1.7). Its predictable cleavage into pentan-2-one and butanoate provides a reliable, quantifiable metric for assessing the bacterial degradation pathways of oxidized polyvinyl alcohol [4].

Application Fit

Application
Selection Property
Validation Focus
MOCVD precursor design
Chelate thermal profile (lower m.p., higher decomp. temp.)
Volatility and decomposition behavior of metal complexes
GC-MS method development
Kovats retention index (SE-30) and chain-length trend
Peak resolution and unambiguous identification in complex samples
OPH hydrolase assays
Enzyme substrate specificity (OPH vs Dke1)
Cleavage product confirmation and inhibitor screening
Low-temperature synthesis
Extended liquid range (m.p. −46 °C)
Handling and solvent-free reaction conditions at sub-ambient temperatures

XLogP3

1.5

LogP

2.23 (LogP)

Other CAS

14090-88-1

Wikipedia

Nonane-4,6-dione

General Manufacturing Information

4,6-Nonanedione: INACTIVE

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